![molecular formula C11H12F3NO3S B14989640 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B14989640.png)
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine
Description
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine is a morpholine derivative featuring a sulfonyl group linked to a 3-(trifluoromethyl)phenyl substituent. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and agrochemical chemistry due to its balanced lipophilicity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C11H12F3NO3S |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)9-2-1-3-10(8-9)19(16,17)15-4-6-18-7-5-15/h1-3,8H,4-7H2 |
InChI Key |
YTLJDTLYRAWESG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)benzenesulfonyl]morpholine typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Physicochemical Properties (Inferred from Analogues):
- Molecular Formula: Likely C₁₁H₁₂F₃NO₃S (based on substitution pattern).
- Molecular Weight : ~327 g/mol (estimated from and sulfonyl group addition).
- Structural Features : The sulfonyl group (-SO₂-) bridges the morpholine nitrogen and the 3-CF₃-substituted phenyl ring, creating a planar, polar moiety that may influence receptor binding .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine and related morpholine derivatives:
Structural and Functional Analysis:
Sulfonyl vs.
Substituent Position and Electronic Effects :
- Compared to 4-[2-(Methylsulphonyl)phenyl]morpholine, the 3-CF₃-phenyl substituent in the target compound provides stronger electron-withdrawing effects, which could modulate reactivity in catalytic processes (e.g., amination or cross-coupling) .
Thiomorpholine vs. Morpholine Core :
- 4-(4-Nitrophenyl)thiomorpholine replaces morpholine’s oxygen with sulfur, increasing lipophilicity and altering ring conformation. This may reduce solubility but improve membrane permeability in drug design contexts .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving sulfonylation of morpholine with 3-CF₃-phenylsulfonyl chloride under basic conditions. This contrasts with nickel-catalyzed amination for 4-(4-CF₃-phenyl)morpholine, which avoids sulfonylation steps .
Biological Activity
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the morpholine ring. These components contribute to its biological activity, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and antidiabetic properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 253.25 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve membrane permeability and interaction with biological targets. The sulfonyl group may also facilitate interactions with various enzymes and receptors, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. Preliminary studies suggest that this compound may possess significant activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Moderate Inhibition |
Pseudomonas aeruginosa | Limited Data |
Anti-inflammatory Activity
In studies involving molecular docking and in vitro assays, similar morpholine derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The presence of the trifluoromethyl group is believed to enhance these interactions.
- Inhibition of COX-1 : Moderate inhibition observed.
- Inhibition of COX-2 : Significant inhibition noted in related compounds.
Antidiabetic Potential
Recent findings have highlighted the potential of morpholine derivatives as antidiabetic agents. For instance, compounds containing the morpholine structure have been shown to act as positive allosteric modulators of GLP-1R (glucagon-like peptide-1 receptor), which plays a crucial role in glucose metabolism.
- GLP-1R Modulation : Enhances insulin secretion.
- Blood Glucose Lowering Effect : Observed in animal models.
Case Studies
- Study on Morpholine Derivatives : A study demonstrated that morpholine derivatives exhibited significant α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents. The best-performing derivative showed an IC50 value of 12.5 μM against α-glucosidase .
- Molecular Docking Studies : Research involving molecular docking simulations indicated that the trifluoromethyl group facilitates strong interactions with target proteins, enhancing biological activity .
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